

physical and chemical properties of 4-bromo-7-fluoro-1H-indole

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Compound of Interest

Compound Name: 4-bromo-7-fluoro-1H-indole

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In-Depth Technical Guide: 4-Bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-bromo-7-fluoro-1H-indole**, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential characteristics and applications.

Core Physical and Chemical Properties

4-Bromo-7-fluoro-1H-indole is a solid, heterocyclic compound.^[1] Its core properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrFN	[2]
Molecular Weight	214.03 g/mol	[2]
CAS Number	883500-66-1	[2][3]
Boiling Point	314.2°C at 760 mmHg (Predicted)	[4]
Topological Polar Surface Area (TPSA)	15.79 Å ² (Predicted)	[2]
LogP	3.0695 (Predicted)	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	0	[2]
Rotatable Bonds	0	[2]
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-bromo-7-fluoro-1H-indole** is not readily available in the surveyed literature. However, standard analytical techniques for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For comparison, ¹³C and ¹⁹F NMR spectra are available for the isomer 7-bromo-4-fluoroindole.[5]

Analysis	Expected Data
^1H NMR	Chemical shifts and coupling constants for aromatic and pyrrolic protons.
^{13}C NMR	Chemical shifts for all carbon atoms in the molecule.
^{19}F NMR	Chemical shift for the fluorine atom.
IR Spectroscopy	Characteristic peaks for N-H stretching, C-H stretching, and C=C aromatic stretching.
Mass Spectrometry	Molecular ion peak (M^+) and fragmentation pattern.

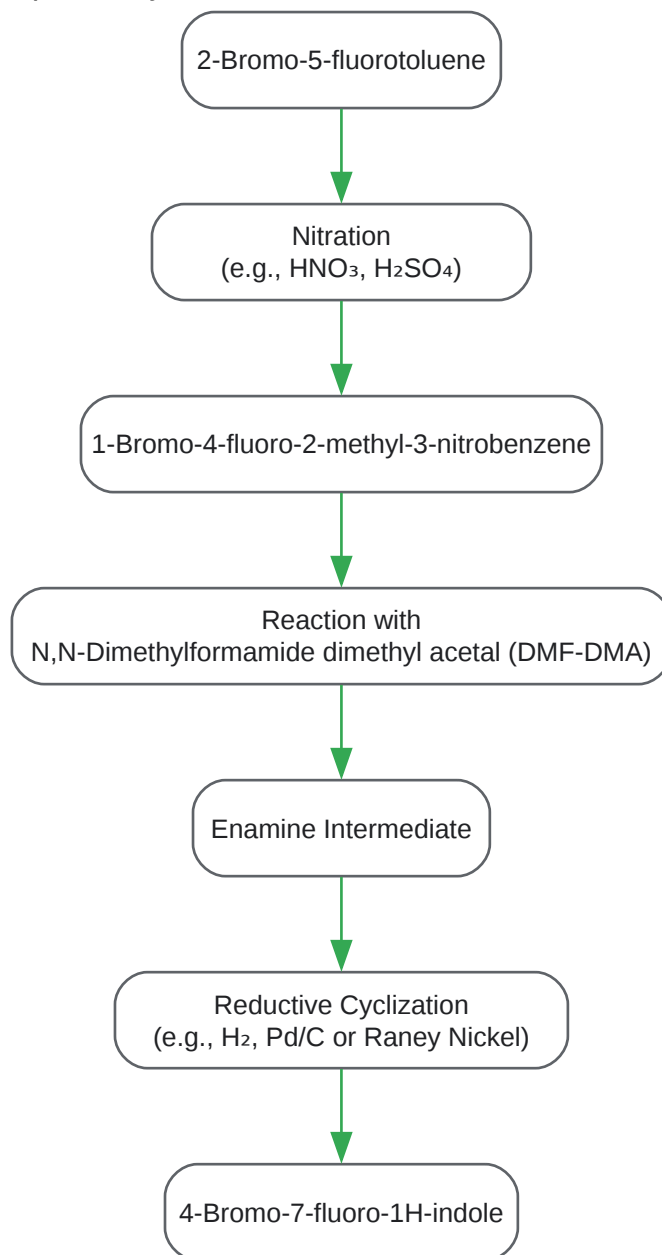
Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-bromo-7-fluoro-1H-indole** is not detailed in the available literature. However, the Leimgruber-Batcho indole synthesis is a widely used and effective method for preparing substituted indoles and has been described for the synthesis of the closely related isomer, 4-bromo-6-fluoro-1H-indole.^[6] The following is a proposed adaptation of this method for the synthesis of **4-bromo-7-fluoro-1H-indole**.

Proposed Synthesis of 4-Bromo-7-fluoro-1H-indole via Leimgruber-Batcho Synthesis

This proposed synthesis starts from 2-bromo-5-fluorotoluene and involves the formation of a dimethylformamide acetal, followed by reductive cyclization.

Proposed Synthesis of 4-Bromo-7-fluoro-1H-indole



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Caption: Proposed Leimgruber-Batcho synthesis workflow for **4-bromo-7-fluoro-1H-indole**.

Detailed Steps:

- Nitration of 2-bromo-5-fluorotoluene: 2-bromo-5-fluorotoluene would be nitrated, likely using a mixture of nitric acid and sulfuric acid, to introduce a nitro group ortho to the methyl group, yielding 1-bromo-4-fluoro-2-methyl-3-nitrobenzene.

- **Enamine Formation:** The resulting nitro-compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate.^[6]
- **Reductive Cyclization:** The enamine is subsequently subjected to reductive cyclization. This can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reagents like Raney nickel and hydrazine.^[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
- **Purification:** The final product, **4-bromo-7-fluoro-1H-indole**, would be purified using standard techniques such as column chromatography.

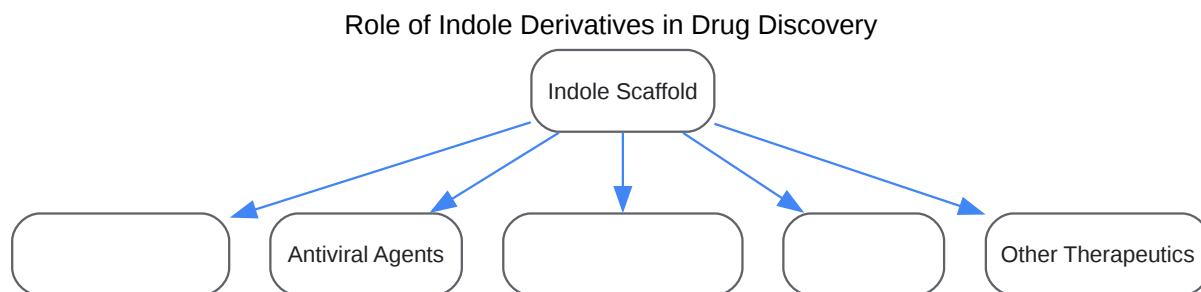
Chemical Reactivity and Stability

Indole derivatives are generally stable compounds but can be susceptible to oxidation, especially when exposed to air and light over extended periods. The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base. The electron-rich pyrrole ring makes the indole nucleus susceptible to electrophilic substitution, typically at the C3 position. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring will influence the overall electron density and reactivity of the molecule.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for **4-bromo-7-fluoro-1H-indole**, the indole scaffold is a well-established pharmacophore in drug discovery.^{[7][8]} Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[7][9][10]}

The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, **4-bromo-7-fluoro-1H-indole** represents a potentially valuable building block for the synthesis of novel therapeutic agents.



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Caption: The indole scaffold is a key pharmacophore for various therapeutic areas.

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